4-Methoxyhexan-1-ol

Description

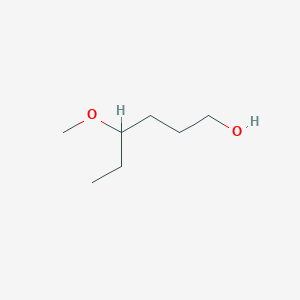

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

4-methoxyhexan-1-ol |

InChI |

InChI=1S/C7H16O2/c1-3-7(9-2)5-4-6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

GMWNKSAZTATRIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyhexan 1 Ol

Established Reaction Pathways

Reduction of Carbonyl Precursors

A primary synthetic route to 4-methoxyhexan-1-ol involves the reduction of a suitable carbonyl precursor, typically an aldehyde or a ketone. The most direct precursor for this transformation is 4-methoxyhexanal, where the aldehyde functionality can be reduced to a primary alcohol.

Reduction of 4-Methoxyhexanal: The reduction of aldehydes to primary alcohols is a well-established reaction in organic synthesis. Commonly employed reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) Current time information in Bangalore, IN.libretexts.orgpearson.com. These reagents typically operate under mild conditions, often in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), or in alcoholic solvents like ethanol. While specific yields and conditions for the reduction of 4-methoxyhexanal to this compound are not detailed in the provided search results, this pathway represents a direct conversion.

Grignard Reaction with 4-Methoxyhexanal Derivatives: An alternative approach mentioned involves a Grignard reaction derived from 4-methoxyhexanal, which upon reaction with water or an acid, can yield this compound Current time information in Bangalore, IN.. This suggests that 4-methoxyhexanal itself can be synthesized through various methods, potentially involving the oxidation of a precursor alcohol beilstein-journals.org.

Etherification Strategies Utilizing Hexane-1,4-diol (B92695) Derivatives

The synthesis of this compound can also be envisioned through etherification strategies, particularly by selectively methylating a diol precursor.

Methylation of Hexane-1,4-diol: While direct literature for the methylation of hexane-1,4-diol to specifically yield this compound was not found, general etherification methods can be applied. The Williamson ether synthesis, which involves the reaction of an alkoxide (formed by deprotonating an alcohol with a strong base like sodium hydride) with an alkyl halide (e.g., methyl iodide or dimethyl sulfate), is a common strategy Current time information in Bangalore, IN.studysoup.com. If hexane-1,4-diol were selectively protected at the C1 hydroxyl group, the free C4 hydroxyl could then be methylated. Alternatively, direct methylation of the C4 hydroxyl group of hexane-1,4-diol using methylating agents in the presence of a suitable base could be explored, though regioselectivity might be a challenge.

Hydroformylation and Catalytic Hydrogenation Routes

Building the carbon skeleton and introducing the required functional groups can be achieved through hydroformylation and subsequent hydrogenation reactions, commonly applied to unsaturated precursors.

Hydroformylation of Unsaturated Ethers: Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using synthesis gas (CO/H₂) and a transition metal catalyst (e.g., rhodium or platinum complexes) chinesechemsoc.orgwikipedia.orgresearchgate.netnih.gov. If a precursor like 5-methoxy-1-pentene were subjected to hydroformylation, it would yield a mixture of aldehydes, including 4-methoxyhexanal and 5-methoxyhexanal, depending on regioselectivity.

Catalytic Hydrogenation: The resulting aldehydes, particularly 4-methoxyhexanal, could then be reduced via catalytic hydrogenation to the target primary alcohol, this compound. Catalytic hydrogenation of alkenes typically employs catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere chinesechemsoc.orgnih.govquora.comyoutube.combeilstein-journals.org. While these general methods are well-documented for alkenes and aldehydes, specific applications to the synthesis of this compound were not detailed in the search results.

Stereoselective Synthesis of this compound Enantiomers

The fourth carbon atom in this compound is a stereogenic center. Therefore, the compound can exist as a pair of enantiomers, (R)-4-methoxyhexan-1-ol and (S)-4-methoxyhexan-1-ol. While specific literature detailing the enantioselective synthesis of this compound was not found, established methodologies for similar chiral alcohols can be considered.

Asymmetric Catalysis in Chiral Induction

Asymmetric catalysis offers routes to enantiomerically enriched compounds by employing chiral catalysts to direct the stereochemical outcome of a reaction.

Asymmetric Reduction of Ketones: If 4-methoxyhexan-1-one were available, its asymmetric reduction using chiral metal catalysts (e.g., Ru-BINAP complexes) or chiral organocatalysts could yield enantiomerically enriched this compound . Similarly, enantioselective hydrogenation using chiral ligands with transition metals is a common strategy for introducing chirality into molecules .

Biocatalytic Transformations for Enantiopure Access

Biocatalysis, utilizing enzymes or whole-cell systems, provides highly selective methods for synthesizing chiral molecules under mild conditions.

Enzymatic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of ketones to alcohols mdpi.comresearchgate.net. If 4-methoxyhexan-1-one is accessible, biocatalytic reduction using an appropriate ADH could provide access to enantiomerically pure or enriched this compound. Similarly, enzymes like lipases can be employed for the kinetic resolution of racemic alcohols through transesterification, yielding enantiomerically pure alcohols and esters mdpi.com. While these methods have been successfully applied to other chiral alcohols, specific biocatalytic routes for this compound were not identified in the provided search results.

Diastereoselective Approaches in Synthesis

The C4 carbon atom in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. Diastereoselective synthesis aims to control the formation of these stereoisomers, typically by favoring one enantiomer over the other.

Stereoselective Reduction of 4-Methoxyhexanal: A primary strategy for achieving diastereoselectivity involves the reduction of the aldehyde group in 4-methoxyhexanal to the primary alcohol of this compound. While the direct reduction of 4-methoxyhexanal using achiral reducing agents (like NaBH₄ or LiAlH₄) would yield a racemic mixture at the C4 position, employing chiral reducing agents or catalysts can induce stereoselectivity. For instance, the use of chiral metal hydrides (e.g., those modified with chiral ligands) or biocatalysts such as alcohol dehydrogenases (ADHs) can direct the reduction to preferentially form one enantiomer of this compound researchgate.netmdpi.comresearchgate.net. These biocatalytic methods, in particular, have shown remarkable success in producing chiral alcohols with high enantiomeric excess (ee) and diastereomeric excess (de) in related syntheses.

Chiral Pool Synthesis and Auxiliary-Mediated Synthesis: Alternatively, diastereoselective synthesis can be achieved by starting with a chiral precursor molecule (chiral pool synthesis) or by temporarily incorporating a chiral auxiliary into a substrate molecule. This auxiliary guides the stereochemical outcome of a key reaction, such as the introduction of the methoxy (B1213986) group or the formation of the alcohol functionality, before being cleaved. While specific applications of these techniques directly to this compound are not extensively documented in the reviewed literature, they represent established methodologies for stereocontrolled synthesis of chiral alcohols.

Synthesis of Chiral Precursors: Another avenue involves preparing a chiral precursor that already possesses the desired stereochemistry at the C4 position. For example, a chiral molecule with a suitable functional group at C4 could be elaborated to incorporate the methoxy group, followed by the formation of the primary alcohol at C1.

Development of Efficient and Scalable Synthetic Protocols

The development of efficient and scalable synthetic protocols for this compound is crucial for its practical application. Scalability involves optimizing reaction conditions, reagent selection, and purification processes to ensure high yields, purity, and cost-effectiveness on a larger scale.

General Synthetic Approaches:

Alkylation of Alcohols: A common method involves the alkylation of methanol (B129727) with a suitable alkyl halide, such as 1-bromohexane, in the presence of a base like sodium hydride or potassium carbonate smolecule.com. This method is generally amenable to scale-up, although careful handling of reagents like sodium hydride is necessary.

Reduction of Carbonyl Compounds: The reduction of carbonyl compounds, such as 4-methoxyhexanal, to the corresponding alcohol is a widely used and scalable synthetic strategy smolecule.com. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective, and catalytic hydrogenation is a robust industrial method for such transformations.

Grignard Reactions: Grignard reactions are versatile and scalable synthetic tools in organic chemistry smolecule.com. Adapting this methodology, for instance, by reacting a Grignard reagent derived from a functionalized hexyl halide with formaldehyde, could provide a scalable route to this compound.

Process Optimization and Intensification: For industrial production, optimizing reaction parameters such as temperature, pressure, solvent choice, and reaction time is critical to maximize yield and minimize by-products. Modern techniques like continuous flow reactors offer advantages in terms of process control, safety, and efficiency, potentially leading to higher throughput and yields compared to traditional batch processes smolecule.com.

Reaction Chemistry and Mechanistic Investigations of 4 Methoxyhexan 1 Ol

Transformations Involving the Hydroxyl Functionality

The primary hydroxyl group in 4-Methoxyhexan-1-ol is a versatile handle for a range of chemical modifications, including oxidation, nucleophilic substitution, and esterification.

Oxidation Reactions and Product Characterization

The primary alcohol moiety of this compound can be selectively oxidized to yield either the corresponding aldehyde, 4-methoxyhexanal, or the carboxylic acid, 4-methoxyhexanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed to achieve the partial oxidation to 4-methoxyhexanal. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC). The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent over-oxidation to the carboxylic acid. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to furnish the aldehyde.

For the complete oxidation to 4-methoxyhexanoic acid, stronger oxidizing agents are required. While classic reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) are effective, they can sometimes lead to cleavage of the ether linkage under the harsh acidic conditions. A more controlled approach involves the use of Pyridinium dichromate (PDC) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method has been shown to be effective in oxidizing analogous methoxy-substituted long-chain alcohols to their corresponding carboxylic acids with good yields.

The characterization of these oxidation products relies on standard spectroscopic techniques. For 4-methoxyhexanal, the appearance of a strong carbonyl stretch in the IR spectrum around 1720-1740 cm⁻¹ and a characteristic aldehyde proton signal in the ¹H NMR spectrum between δ 9-10 ppm are definitive. For 4-methoxyhexanoic acid, a broad O-H stretch in the IR spectrum (2500-3300 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (δ 10-13 ppm) would be expected, along with the disappearance of the alcohol proton signal.

Table 1: Representative Oxidation Reactions of this compound

| Product | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| 4-Methoxyhexanal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, anhydrous |

| 4-Methoxyhexanoic Acid | Pyridinium dichromate (PDC) | N,N-Dimethylformamide (DMF) | Room temperature to mild heating |

| 4-Methoxyhexanoic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temperature |

Nucleophilic Substitution Processes

The hydroxyl group of this compound is a poor leaving group and must be converted to a more reactive intermediate to undergo nucleophilic substitution. This is typically achieved by protonation under strongly acidic conditions or by conversion to a sulfonate ester or an intermediate in the presence of reagents like thionyl chloride or phosphorus tribromide.

Conversion to alkyl halides, such as 4-methoxy-1-chlorohexane and 4-methoxy-1-bromohexane, can be accomplished using standard halogenating agents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of the corresponding alkyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. For the synthesis of the alkyl bromide, phosphorus tribromide (PBr₃) is a highly effective reagent. Both reactions generally proceed via an Sₙ2 mechanism, involving the formation of a reactive intermediate (a chlorosulfite or a phosphite (B83602) ester, respectively) which is then displaced by the halide ion.

For substitutions with other nucleophiles, it is often advantageous to first convert the alcohol into a better leaving group, such as a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 4-methoxyhexyl tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, such as azides, cyanides, and thiolates, allowing for the introduction of various functional groups at the terminal position.

Table 2: Nucleophilic Substitution Strategies for this compound

| Product | Reagent(s) | Key Intermediate | Mechanism |

|---|---|---|---|

| 4-Methoxy-1-chlorohexane | Thionyl chloride (SOCl₂) | Chlorosulfite ester | Sₙ2 |

| 4-Methoxy-1-bromohexane | Phosphorus tribromide (PBr₃) | Bromophosphite ester | Sₙ2 |

| 4-Methoxyhexyl tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate ester | - |

| 4-Methoxyhexyl azide (B81097) | Sodium azide (NaN₃) on the tosylate | Tosylate ester | Sₙ2 |

Esterification and Further Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, a classic acid-catalyzed reaction, can be employed by refluxing this compound with a carboxylic acid, such as acetic acid, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and to drive the reaction towards the formation of the ester, 4-methoxyhexyl acetate (B1210297), an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.

Further etherification at the hydroxyl position can be achieved through the Williamson ether synthesis. This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-methoxyhexoxide. This alkoxide then acts as a nucleophile and is reacted with a primary alkyl halide, for example, ethyl iodide. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a new ether, 1-ethoxy-4-methoxyhexane. The choice of a primary alkyl halide is crucial to favor substitution over elimination.

Table 3: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product | Key Conditions |

|---|---|---|---|

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | 4-Methoxyhexyl acetate | Reflux, removal of water |

Reactivity of the Methoxy (B1213986) Group and Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions or with specific ether-cleaving reagents.

Cleavage Reactions and Derivatives

The cleavage of the methoxy group in this compound requires harsh reaction conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon in an Sₙ2 fashion, leading to the formation of methyl halide and the diol, hexane-1,4-diol (B92695). The attack occurs at the sterically less hindered methyl group rather than the secondary carbon of the hexyl chain.

If an excess of the strong acid is used, the primary hydroxyl group of the resulting hexane-1,4-diol can also undergo nucleophilic substitution to form the corresponding 1,4-dihalogenated hexane.

A powerful and often more selective reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). This reagent can cleave the ether under milder conditions than strong protic acids. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group. Subsequent workup with water hydrolyzes the boron-oxygen bonds to yield hexane-1,4-diol and boric acid.

Table 4: Cleavage of the Methoxy Group in this compound

| Reagent(s) | Primary Products | Mechanism |

|---|---|---|

| Hydrobromic acid (HBr) | Hexane-1,4-diol and Methyl bromide | Sₙ2 |

| Boron tribromide (BBr₃), then H₂O | Hexane-1,4-diol and Boric acid | Lewis acid-catalyzed cleavage |

Functional Group Interconversions and Modifications

Direct functional group interconversions or modifications of the methoxy group in this compound, without cleaving the C-O bond, are not common reactions. The ether linkage is generally unreactive towards many reagents that would transform other functional groups. Most transformations involving the methoxy group's oxygen or methyl group would lead to cleavage under the required conditions. Therefore, the primary reactivity associated with the methoxy group is its cleavage to unmask a hydroxyl group, as detailed in the previous section. This cleavage itself can be considered a strategic functional group interconversion, transforming a protected secondary alcohol (in the form of an ether) into a free secondary alcohol (a diol). This unmasking can be a key step in a longer synthetic sequence where the primary alcohol was selectively reacted first.

Intermolecular and Intramolecular Reaction Dynamics of this compound

The reaction dynamics of this compound are governed by the interplay of its two functional groups: a primary alcohol (-OH) and a secondary ether (-OCH₃). The presence of both a nucleophilic hydroxyl group and a potentially reactive C-O-C ether linkage, separated by a flexible alkyl chain, allows for a range of both intermolecular and intramolecular transformations. The specific reaction pathway that predominates is highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts.

Intermolecular Reactions

Intermolecular reactions of this compound involve the interaction of two or more molecules. Key examples include acid-catalyzed dehydration and condensation reactions.

Under acidic conditions and elevated temperatures, the primary alcohol can undergo intermolecular dehydration to form a symmetrical ether, bis(4-methoxyhexyl) ether. The mechanism proceeds via protonation of the hydroxyl group to form a good leaving group (H₂O), followed by a nucleophilic attack by the hydroxyl group of a second molecule of this compound in an Sₙ2-type reaction.

A competing intermolecular reaction is the formation of an alkene, 4-methoxyhex-1-ene, though this is generally less favored for primary alcohols compared to secondary or tertiary alcohols. The formation of the symmetrical ether is typically the major product of intermolecular dehydration.

The following interactive table illustrates the hypothetical product distribution for the acid-catalyzed intermolecular dehydration of this compound under varying temperatures, based on general principles for primary alcohols.

| Temperature (°C) | Catalyst | Major Product | Minor Product |

| 140 | H₂SO₄ | bis(4-methoxyhexyl) ether | 4-methoxyhex-1-ene |

| 180 | H₂SO₄ | 4-methoxyhex-1-ene | bis(4-methoxyhexyl) ether |

Intramolecular Reactions

The structural arrangement of this compound, with a hydroxyl group at the 1-position and a methoxy group at the 4-position, is not ideally suited for the formation of common 5- or 6-membered rings through simple intramolecular cyclization. Intramolecular etherification would require the formation of a thermodynamically less favorable 4-membered oxetane (B1205548) ring (via attack at the carbon bearing the methoxy group) or a much larger, strained ring, which is unlikely.

However, under conditions that favor radical formation, intramolecular dynamics can become significant. Alkoxy radicals, which can be generated from alcohols, are known to undergo intramolecular 1,5-hydrogen atom transfer (1,5-HAT). In the case of the 4-methoxyhexan-1-oxy radical, a 1,5-HAT would be challenging due to the positions of available C-H bonds.

A more plausible intramolecular pathway could involve rearrangement or fragmentation reactions if a carbocation is formed at a suitable position along the carbon chain. For instance, acid-catalyzed dehydration can lead to a primary carbocation, which may undergo hydride shifts to form a more stable secondary carbocation. While this can lead to different alkene isomers, it does not typically result in a cyclization product for this specific structure.

Detailed mechanistic studies involving isotopic labeling or computational modeling would be necessary to fully elucidate the complex interplay between intermolecular and intramolecular pathways for this compound under various conditions.

The following table summarizes the primary expected products from the key reaction types discussed.

| Reaction Type | Conditions | Primary Product | Reaction Class |

| Intermolecular Dehydration | Conc. H₂SO₄, ~140°C | bis(4-methoxyhexyl) ether | Intermolecular |

| Elimination | Conc. H₂SO₄, ~180°C | 4-methoxyhex-1-ene | Intramolecular |

Note: This table is a simplified representation of expected outcomes based on established reactivity of alcohols and ethers. Actual product yields and the potential for side reactions would require empirical investigation.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Methoxyhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Multi-dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are invaluable for assigning complex spectra and confirming the connectivity of atoms within a molecule.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For 4-Methoxyhexan-1-ol, COSY would establish correlations between the protons on C1 and C2, C2 and C3, C3 and C4, C4 and C5, and C5 and C6. This helps in tracing the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would show which protons are attached to which carbons, for instance, linking the protons on C1 to the C1 carbon, the protons on the methoxy (B1213986) group to the methoxy carbon, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is critical for confirming the positions of substituents and identifying quaternary carbons (though this compound has no quaternary carbons other than the methoxy carbon). For this compound, HMBC would be used to confirm the attachment of the methoxy group to C4 by observing correlations between the methoxy protons and the C4 carbon, and between the protons on C3 and C5 and the C4 carbon.

While specific experimental NMR data for this compound was not directly found in the provided search results, the expected spectral data can be inferred based on its structure (CH₃-CH₂-CH(OCH₃)-CH₂-CH₂-CH₂-OH).

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Partners | Integration |

| CH₃ (C6) | 0.8-1.0 | t | C5 | 3H |

| CH₂ (C5) | 1.2-1.4 | m | C6, C4 | 2H |

| CH₂ (C2) | 1.4-1.6 | m | C1, C3 | 2H |

| CH₂ (C3) | 1.5-1.7 | m | C2, C4 | 2H |

| CH(OCH₃) (C4) | 3.3-3.5 | m | C3, C5 | 1H |

| OCH₃ | 3.3-3.4 | s | - | 3H |

| CH₂OH (C1) | 3.5-3.7 | t | C2 | 2H |

| OH | 1.5-4.0 (variable) | s | - | 1H |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| CH₃ (C6) | 10-15 |

| CH₂ (C5) | 20-25 |

| CH₂ (C2) | 25-30 |

| CH₂ (C3) | 30-35 |

| CH(OCH₃) (C4) | 75-80 |

| OCH₃ | 55-60 |

| CH₂OH (C1) | 60-65 |

Chiral NMR Spectroscopy for Enantiomeric Purity Determination

The carbon atom at position 4 (C4) in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. Determining the enantiomeric purity (enantiomeric excess, ee) is crucial for applications where stereochemistry matters. Chiral NMR spectroscopy is a powerful method for this. It typically involves the addition of a chiral derivatizing agent (CDA) to form diastereomeric derivatives or a chiral solvating agent (CSA) that interacts differently with each enantiomer. These diastereomeric species will exhibit distinct signals in the NMR spectrum, allowing for the quantification of the ratio of enantiomers. For example, Mosher's acid derivatives are commonly used CDAs for alcohols thieme-connect.de. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) using columns with chiral stationary phases (e.g., polysaccharide-based phases) is a widely employed technique for separating and quantifying enantiomers researchgate.netrsc.org. Gas Chromatography (GC) with chiral columns or after derivatization can also be used mdpi.com.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound (molecular formula C₇H₁₆O₂), the exact monoisotopic mass is calculated to be 132.1150 Da nih.gov. HRMS would confirm this mass, distinguishing it from other compounds with similar nominal masses. This is vital for confirming the identity of the synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for analyzing complex mixtures and quantifying individual components.

For alcohols, common fragmentation pathways observed in EI (Electron Ionization) mass spectra include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron. For this compound, this would be at m/z 132. However, for alcohols, the molecular ion peak can sometimes be weak due to facile fragmentation libretexts.org.

Dehydration: Loss of a water molecule (18 amu) is a characteristic fragmentation for alcohols, leading to a peak at [M-18]⁺ savemyexams.compages.devpressbooks.pub. For this compound, this would result in a prominent peak at m/z 114.

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon or the ether-bearing carbon can occur. For this compound, cleavage of the C4-C5 bond would yield a fragment at m/z 103 (CH₃CH₂CH(OCH₃)CH₂⁺), and cleavage of the C3-C4 bond could lead to fragments like m/z 89 (CH₃CH₂CH(OCH₃)⁺) or m/z 59 (CH₂CH₂CH₂OH⁺) pressbooks.pub.

Ether Cleavage: The C-O bond of the methoxy group can cleave, leading to fragments like CH₃O⁺ (m/z 31) or the loss of the methoxy radical (•OCH₃, 31 amu) from the molecular ion, yielding a fragment at m/z 101.

Primary Alcohol Fragment: The CH₂OH⁺ fragment, also at m/z 31, is a common ion for primary alcohols savemyexams.compages.dev.

Table 3: Expected Key Mass Spectrometric Fragments for this compound

| Fragment Description | m/z | Formula/Origin |

| Molecular Ion (M⁺) | 132 | C₇H₁₆O₂ |

| Dehydration ([M-H₂O]⁺) | 114 | C₇H₁₄O |

| Loss of CH₃ radical ([M-CH₃]⁺) | 117 | C₆H₁₃O₂ |

| Loss of OCH₃ radical ([M-OCH₃]⁺) | 101 | C₆H₁₃O |

| Alpha-cleavage (C4-C5 bond) | 103 | CH₃CH₂CH(OCH₃)CH₂⁺ |

| Alpha-cleavage (C3-C4 bond) | 89 | CH₃CH₂CH(OCH₃)⁺ |

| Primary Alcohol Fragment | 31 | CH₂OH⁺ |

| Methoxy Fragment | 31 | CH₃O⁺ |

GC-MS analysis allows for the separation of this compound from any impurities present in a sample, and the resulting mass spectrum provides a characteristic fingerprint for identification. By comparing the retention time and mass spectrum with spectral libraries or reference standards, its presence and purity can be reliably assessed.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

Column Chromatography: Flash silica (B1680970) gel column chromatography, typically using solvent systems like hexanes/ethyl acetate (B1210297) or ethyl acetate/petroleum ether, is commonly employed for the purification of alcohols and ethers beilstein-journals.orgrsc.orgifremer.fr. This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Gas Chromatography (GC): GC, particularly when coupled with Flame Ionization Detection (GC-FID), is a standard method for assessing the purity of volatile organic compounds like this compound. GC separates components based on their boiling points and interactions with the stationary phase of the GC column. FID is a universal detector for organic compounds, providing quantitative data on purity. GC-MS, as discussed, is also used for both separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially if the compound is less volatile or if specific impurities need to be resolved. As mentioned earlier, chiral HPLC is specifically used for the enantiomeric separation and quantification of chiral compounds like this compound.

The purity of this compound is typically determined by the area percentage of its peak in a GC-FID chromatogram, with values often reported as greater than 98% for high-purity grades .

Computational and Theoretical Investigations of 4 Methoxyhexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties and reactivity of 4-Methoxyhexan-1-ol. These calculations provide insights into the molecule's behavior at the atomic and molecular orbital levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations can elucidate the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | ~ 2.0 D | Indicates the overall polarity of the molecule. |

Note: The values presented are estimations based on typical DFT calculations for similar alkoxy alcohols and may vary depending on the level of theory and basis set used.

The flexible nature of the hexyl chain in this compound allows it to adopt numerous conformations. Conformational analysis is essential to identify the most stable arrangements of the atoms in space and to understand the energy landscape of its isomers. The relative energies of different conformers determine their population at a given temperature.

Theoretical studies on similar molecules, such as substituted hexanols, reveal that the interplay of steric hindrance and intramolecular interactions, like hydrogen bonding, governs the conformational preferences. For this compound, the key dihedral angles to consider are those around the C-C bonds of the hexyl chain and the C-O bonds. The rotation around these bonds can lead to various staggered and eclipsed conformations. The most stable conformers are typically those that minimize steric repulsion between bulky groups and maximize favorable interactions. The potential for intramolecular hydrogen bonding between the hydroxyl group and the methoxy (B1213986) group can significantly influence the conformational landscape, potentially leading to more compact, cyclic-like structures being energetically favorable.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering a dynamic picture of its interactions and conformational preferences. These simulations are particularly useful for understanding hydrogen bonding and the influence of solvents.

Intermolecular hydrogen bonds play a critical role in the physical properties of this compound, such as its boiling point and viscosity. MD simulations can quantify the extent and nature of these interactions. In the liquid state, this compound molecules can form hydrogen bonds with each other in several ways: between the hydroxyl groups (OH···OH), and between the hydroxyl group of one molecule and the methoxy group of another (OH···OCH3).

Studies on analogous ether alcohols, such as 6-methoxyhexanol, have shown that intermolecular hydrogen bonding is a dominant feature. mdpi.com The strength of these interactions typically follows the order OH···OH > OH···OCH3. MD simulations allow for the calculation of radial distribution functions (RDFs), which provide information about the probability of finding one atom at a certain distance from another. The peaks in the RDFs for the hydrogen-oxygen distances in hydroxyl and methoxy groups can be used to characterize the hydrogen bond lengths and coordination numbers.

Table 2: Typical Intermolecular Hydrogen Bond Parameters for Alkoxy Alcohols from MD Simulations

| Hydrogen Bond Type | Average Distance (Å) | Average Lifetime (ps) |

| OH···OH | 1.8 - 2.0 | 5 - 10 |

| OH···OCH3 | 2.0 - 2.2 | 2 - 5 |

Note: These are representative values based on simulations of similar ether alcohols.

The presence of both a hydrogen bond donor (OH) and an acceptor (OCH3) within the same molecule allows for the possibility of intramolecular hydrogen bonding in this compound. This occurs when the molecule folds in such a way that the hydroxyl hydrogen comes into close proximity with the methoxy oxygen. The formation of an intramolecular hydrogen bond creates a pseudo-cyclic structure.

Computational studies on ether alcohols with varying alkyl chain lengths have demonstrated that the propensity for intramolecular hydrogen bonding is highly dependent on the number of atoms separating the hydroxyl and ether groups. mdpi.com For a molecule like this compound, where the functional groups are separated by three carbon atoms, the formation of a stable six-membered ring through intramolecular hydrogen bonding is sterically feasible and can be a significant conformational feature. MD simulations can estimate the percentage of time the molecule spends in such a conformation.

The behavior of this compound in a solvent is crucial for many of its applications. MD simulations can model the interactions between this compound and various solvent molecules, such as water or organic solvents. In aqueous solution, the hydroxyl and methoxy groups will form hydrogen bonds with water molecules. The hydrophobic alkyl chain will tend to be excluded from the water network, leading to interesting solvation structures.

MD simulations can also be used to calculate dynamic properties like the diffusion coefficient, which quantifies the rate at which the molecule moves through the solvent. The diffusion dynamics are influenced by the size and shape of the molecule, as well as the strength of its interactions with the solvent. Strong hydrogen bonding with the solvent can slow down the diffusion of the molecule. The balance between hydrophilic and hydrophobic interactions will ultimately determine the solubility and transport properties of this compound in different media.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds, respectively. wikipedia.orgnih.gov These models are built on the principle that the properties and activities of a molecule are directly related to its structure. By establishing a mathematical correlation between molecular descriptors and a specific property or activity, QSPR and QSAR models can forecast the behavior of new or untested compounds. wikipedia.orgnih.gov

Methodology of QSPR/QSAR Model Development

The development of a robust QSPR or QSAR model typically involves the following steps:

Data Set Selection: A diverse set of molecules with known experimental values for the property or activity of interest is compiled. For a QSPR study on this compound, this could include a series of aliphatic alcohols and ethers with measured boiling points, solubilities, or partition coefficients.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties.

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity.

Feature Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is selected to build the model. This step is crucial to avoid overfitting and to create a more interpretable model.

Model Building: A mathematical relationship between the selected descriptors (independent variables) and the property or activity of interest (dependent variable) is established using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques. This ensures the model is robust and can make accurate predictions for new compounds not included in the training set.

Application to this compound

In a hypothetical QSPR study on the boiling point of a series of alkoxy alcohols, including this compound, a model might be developed that correlates the boiling point with descriptors such as molecular weight, polarizability, and hydrogen bonding capacity. The resulting equation would allow for the prediction of the boiling point of other similar compounds.

The following interactive table illustrates a hypothetical dataset and QSPR model for predicting the boiling point of a series of alkoxy alcohols.

| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Hydrogen Bond Donors | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| 2-Methoxyethanol | 76.09 | 7.34 | 1 | 124.5 | 125.1 |

| 2-Ethoxyethanol | 90.12 | 9.18 | 1 | 135.6 | 136.2 |

| 3-Methoxypropan-1-ol | 90.12 | 9.18 | 1 | 151.0 | 150.5 |

| This compound | 132.20 | 14.70 | 1 | Not Available | 192.3 |

| 5-Methoxypentan-1-ol | 118.17 | 12.86 | 1 | 178.0 | 177.4 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or validated predicted values for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. nih.gov For this compound, computational methods can be employed to explore its reactivity in various chemical transformations. While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, the general approaches used for alcohols and ethers can be outlined.

Theoretical Approaches to Studying Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying reaction mechanisms. By calculating the potential energy surface (PES) of a reaction, researchers can map out the energetic landscape that connects reactants to products. Key points on the PES that are of interest include:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable or semi-stable species that are formed and consumed during the course of the reaction.

Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. Computational methods can also be used to calculate other important thermodynamic and kinetic parameters, such as reaction enthalpies and rate constants.

Potential Reaction Mechanisms of this compound

As a bifunctional molecule, this compound can undergo reactions characteristic of both alcohols and ethers. Computational studies could elucidate the mechanisms of reactions such as:

Dehydration: The acid-catalyzed elimination of water from the alcohol moiety to form an alkene. Computational modeling could determine whether the reaction proceeds through an E1 or E2 mechanism and identify the most stable alkene product.

Oxidation: The conversion of the primary alcohol to an aldehyde or a carboxylic acid. Theoretical calculations can help to understand the role of the oxidizing agent and the nature of the intermediates involved.

Nucleophilic Substitution: Reactions at the carbon bearing the hydroxyl group or at the methoxy group. Computational analysis can predict the feasibility of SN1 and SN2 pathways.

Ether Cleavage: The breaking of the C-O bond of the ether group, typically under strong acidic conditions.

The following interactive table presents hypothetical computed energies for a proposed SN2 reaction of this compound with a nucleophile, illustrating the type of data that can be obtained from computational studies.

| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | -550.123456 | 0.234567 | 0.0 |

| Transition State | -550.111222 | 0.233444 | +7.7 |

| Products (4-Methoxyhexan-1-Nu + OH⁻) | -550.145678 | 0.235678 | -13.9 |

Disclaimer: The data in this table is purely hypothetical and intended to illustrate the output of a computational study on a reaction mechanism. It does not represent actual calculated values for this compound.

By providing a detailed, atomistic view of the reaction pathway, computational studies can complement experimental findings and contribute to a deeper understanding of the chemical reactivity of this compound.

Research Applications and Emerging Areas for 4 Methoxyhexan 1 Ol

Utilization as a Building Block in Complex Organic Synthesis

4-Methoxyhexan-1-ol is recognized for its potential as an intermediate and building block in organic synthesis. Its structure, featuring both a primary alcohol and an ether functional group, allows it to participate in a range of chemical transformations. Typical reactions include oxidation of the hydroxyl group to form aldehydes or ketones, and esterification with carboxylic acids to produce esters. Dehydration under acidic conditions can also yield alkenes. These reactions underscore its versatility in constructing more complex organic molecules, although specific examples of its use in the synthesis of highly complex target molecules are not extensively detailed in the readily available literature.

Exploration in the Development of Advanced Materials and Functionalized Polymers

Information regarding the specific use of this compound in the development of advanced materials or functionalized polymers is currently limited. While alcohols and ethers are common components in polymer chemistry, direct research or documented applications of this compound in this field have not been widely reported. Further investigation would be required to explore its potential as a monomer, cross-linking agent, or additive in material science applications.

Role as an Analytical Standard or Reference Compound in Chemical Research

The role of this compound as an established analytical standard or reference compound in chemical research is not extensively documented in the surveyed literature. While it possesses a defined chemical structure and properties, its widespread use in analytical methodologies, such as chromatography or spectroscopy for calibration or quantification, has not been a prominent subject of research. Future studies may establish its utility in specific analytical contexts.

Studies in Environmental Chemistry Related to its Fate and Degradation (e.g., metabolite identification)

Studies focusing on the environmental fate, degradation pathways, or metabolite identification of this compound are not widely available in the current literature. Understanding how this compound behaves in various environmental matrices, its persistence, and the products of its degradation are crucial for assessing its environmental impact. Further research in environmental chemistry would be necessary to elucidate these aspects.

Q & A

Q. Advanced

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes based on known reactions of structural analogs .

- DFT Calculations : Simulate transition states to predict regioselectivity in substitution or oxidation reactions .

How do solvent polarity and temperature affect this compound’s solubility in industrial applications?

Basic

Solubility Trends :

- Polar solvents (water, ethanol) dissolve the hydroxyl group but repel the methoxy-hexane chain.

- Nonpolar solvents (hexane, ether) dissolve the hydrocarbon backbone but not the -OH group.

Methodology : Conduct Hansen solubility parameter (HSP) analysis to optimize solvent blends .

What analytical methods resolve discrepancies in reported melting/boiling points of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.